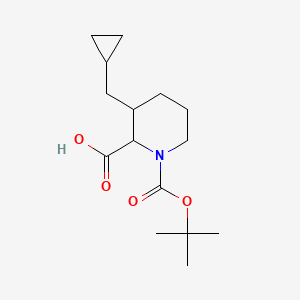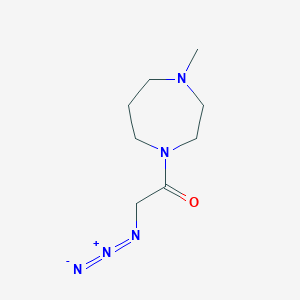
2-(Pyrrolidin-2-yl)phenol hydrochloride
Übersicht
Beschreibung
“2-(Pyrrolidin-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1894060-68-4 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “2-(Pyrrolidin-2-yl)phenol hydrochloride”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “2-(Pyrrolidin-2-yl)phenol hydrochloride” is1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H . This code provides a detailed representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
2-(Pyrrolidin-2-yl)phenol hydrochloride, due to its pyrrolidine ring, is a significant compound in the field of drug discovery. Pyrrolidine rings are known for their utility in medicinal chemistry, offering advantages such as efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These properties make pyrrolidine derivatives valuable for designing compounds with varied biological profiles. The review by Petri et al. (2021) focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the importance of stereochemistry and the spatial orientation of substituents in drug candidates. This work guides medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Petri et al., 2021).
Bio-oils from Pyrolysis: Biocidal Applications
Mattos et al. (2019) explore the biocidal potential of bio-oils produced from pyrolysis, a process of thermal decomposition of materials at elevated temperatures in an inert atmosphere. Phenolic compounds, such as 2-(Pyrrolidin-2-yl)phenol hydrochloride, present in bio-oils, are identified as responsible for their insecticidal effect. The antimicrobial property of bio-oils is associated with carbonyl compounds, phenolic derivatives, and organic acids, notably acetic acid, indicating promising applications of these compounds as pesticides and antimicrobials (Mattos et al., 2019).
Phenolic Compounds in Foods
Acosta-Estrada et al. (2014) discuss the role of phenolic compounds, like 2-(Pyrrolidin-2-yl)phenol hydrochloride, in foods. These compounds occur mostly as soluble conjugates and insoluble forms, bound to sugar moieties or cell wall structural components. Their absorption mechanisms are crucial for the liberation of sugar moieties, impacting the nutritional value and health benefits of foods. This review highlights the need for new protocols to release bound phenolics for quality control in the functional food industry, underscoring the health-promoting effects of phenolic compounds (Acosta-Estrada et al., 2014).
Chemical Characterisation and Quantification of Phenolic Compounds
Ford et al. (2019) provide a critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds, a class of phenolic compounds found in brown seaweeds. This review discusses the strengths and weaknesses of commonly used colorimetric assays and highlights novel techniques for identifying these compounds. The accurate characterisation and quantification of phenolic compounds, including 2-(Pyrrolidin-2-yl)phenol hydrochloride, are essential for exploring their food and pharmaceutical applications, promoting further development of robust analytical methods (Ford et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The pyrrolidine ring, a key feature of “2-(Pyrrolidin-2-yl)phenol hydrochloride”, is a versatile scaffold in drug discovery . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research involving this compound could involve exploring its potential biological activities and developing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIZWCXJFHKFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)


![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)



![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine](/img/structure/B1475187.png)

